Cas no 1251565-83-9 (N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide)

N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide
- N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide
- SR-01000926303-1
- SR-01000926303
- N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide
- 1251565-83-9
- VU0528452-1
- AKOS024527854
- F5940-1804
- N-(2,3-dimethoxyphenyl)-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide
-
- インチ: 1S/C18H24N2O4/c1-4-12-24-13-14-8-10-20(11-9-14)18(21)19-15-6-5-7-16(22-2)17(15)23-3/h1,5-7,14H,8-13H2,2-3H3,(H,19,21)
- InChIKey: XJKLFMRGLQVGIZ-UHFFFAOYSA-N
- SMILES: O(CC#C)CC1CCN(C(NC2C=CC=C(C=2OC)OC)=O)CC1
計算された属性
- 精确分子量: 332.17360725g/mol
- 同位素质量: 332.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 440
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 60Ų
N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5940-1804-25mg |
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide |
1251565-83-9 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5940-1804-1mg |
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide |
1251565-83-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5940-1804-10μmol |
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide |
1251565-83-9 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5940-1804-3mg |
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide |
1251565-83-9 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5940-1804-20μmol |
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide |
1251565-83-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5940-1804-4mg |
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide |
1251565-83-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5940-1804-20mg |
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide |
1251565-83-9 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5940-1804-30mg |
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide |
1251565-83-9 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5940-1804-2mg |
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide |
1251565-83-9 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5940-1804-5μmol |
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide |
1251565-83-9 | 5μmol |
$63.0 | 2023-09-09 |
N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide 関連文献
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamideに関する追加情報
Introduction to N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide (CAS No. 1251565-83-9)
N-(2,3-dimethoxyphenyl-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 1251565-83-9, represents a novel molecular entity with a unique structural framework that combines aromatic and alkyne functional groups with a piperidine core. The presence of multiple substituents, including dimethoxyphenyl and prop-2-yn-1-yloxy, suggests potential for diverse biological activities and makes it a subject of interest for researchers exploring new therapeutic avenues.
The chemical structure of N-(2,3-dimethoxyphenyl-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide) features a benzene ring substituted with two methoxy groups at the 2 and 3 positions, enhancing its lipophilicity and potential for interaction with biological targets. The propargyl ether moiety (prop-2-yn-1-yloxy) introduces a reactive alkyne group, which can be further functionalized through various chemical transformations. This structural complexity opens up possibilities for the development of derivatives with tailored pharmacological properties.
In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives due to their favorable pharmacokinetic profiles and ability to modulate various biological pathways. The piperidine ring in N-(2,3-dimethoxyphenyl-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide) serves as a scaffold that can be modified to achieve specific biological effects. For instance, piperidine-based compounds have shown promise in the treatment of neurological disorders, cardiovascular diseases, and cancer.
The dimethoxyphenyl substituent is particularly noteworthy as it is known to enhance binding affinity to certain protein targets. This moiety has been widely used in the development of central nervous system (CNS) drugs, where it contributes to blood-brain barrier penetration and receptor binding. Additionally, the propargyl ether group can serve as a handle for further chemical modifications, allowing researchers to introduce additional functional groups or link the compound to other bioactive molecules.
Recent studies have highlighted the importance of bioisosteric replacements in drug design, where structural elements are replaced with functionally equivalent but chemically different groups to improve drug efficacy or reduce side effects. In the case of N-(2,3-dimethoxyphenyl-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide), the propargyl ether group could be considered as a bioisostere for other ether or thioether linkages, offering flexibility in molecular design.
The synthesis of N-(2,3-dimethoxyphenyl-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the propargyl ether through nucleophilic substitution or metal-catalyzed coupling reactions, followed by functionalization of the piperidine ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications of the aromatic ring.
The pharmacological evaluation of N-(2,3-dimethoxyphenyl-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide) has revealed promising activities in preclinical models. Initial studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors relevant to neurological disorders. The presence of both lipophilic and hydrophilic moieties in its structure enhances its solubility and bioavailability, making it a candidate for further development into an oral therapeutic agent.
In conclusion, N-(2,3-dimethoxyphenyl-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide (CAS No. 1251565-83-9) is a structurally complex and versatile compound with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable pharmacokinetic properties make it an attractive candidate for further exploration in drug discovery programs. As our understanding of molecular interactions continues to evolve, compounds like this will play a crucial role in developing novel therapies for various diseases.
1251565-83-9 (N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide) Related Products
- 851804-51-8(2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole)
- 1823170-16-6(1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-)
- 1807270-51-4(Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate)
- 2229406-09-9(2-bromo-1-(3-ethoxyphenyl)ethan-1-ol)
- 1805979-48-9(Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate)
- 2648935-04-8((2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid)
- 1021062-88-3(2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide)
- 1891435-87-2(1-4-(diethylamino)phenylcyclopropan-1-ol)
- 1251573-80-4(N-(3-methoxyphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide)
- 121785-71-5(21R-Argatroban)




